

Application Note: Analysis of Uzansertib-Induced Apoptosis by Flow Cytometry

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Compound of Interest

Compound Name: Uzansertib

Cat. No.: B608087

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Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a comprehensive guide to analyzing apoptosis induced by the PIM kinase inhibitor, **Uzansertib**, using flow cytometry with Annexin V and Propidium Iodide (PI) staining.

Introduction

Uzansertib (formerly INCB053914) is a potent and selective ATP-competitive small molecule inhibitor of all three PIM kinase isoforms (PIM1, PIM2, and PIM3).[1] PIM kinases are a family of serine/threonine kinases that play a crucial role in cell survival, proliferation, and apoptosis resistance. Overexpression of PIM kinases is observed in various hematological and solid tumors, making them an attractive target for cancer therapy. **Uzansertib**'s inhibition of PIM kinases disrupts downstream signaling pathways, leading to cell cycle arrest and induction of apoptosis.

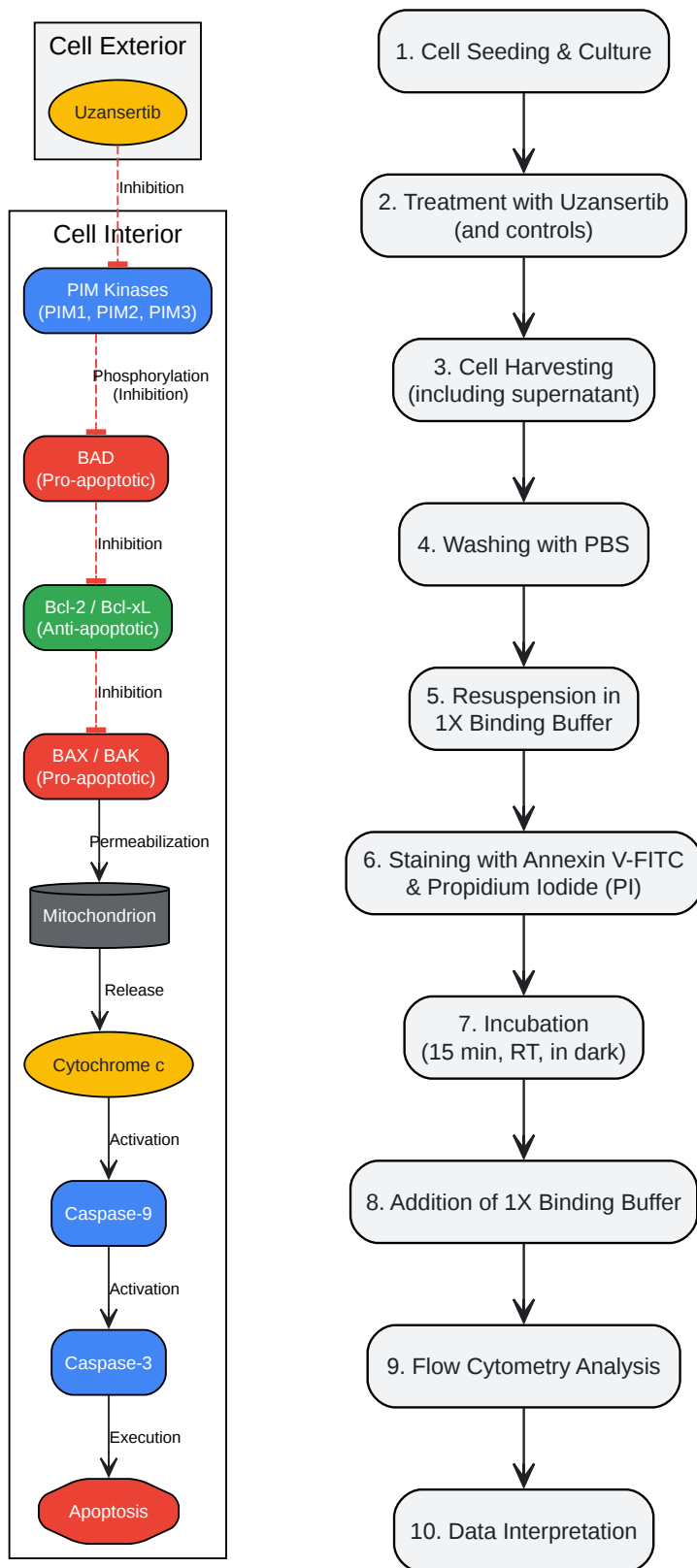
Flow cytometry is a powerful technique for the rapid, quantitative analysis of single cells in a population.[2][3] The Annexin V/PI staining assay is a widely used method for detecting and differentiating between viable, early apoptotic, late apoptotic, and necrotic cells.[2][4][5] This assay is based on the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane during early apoptosis. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome for detection.[4][6] Propidium iodide (PI) is a fluorescent nucleic acid intercalating

agent that is excluded by viable cells with intact membranes but can penetrate the compromised membranes of late apoptotic and necrotic cells.[4][5]

This application note provides a detailed protocol for treating cells with **Uzansertib** and subsequently analyzing the apoptotic response using Annexin V/PI staining and flow cytometry.

Signaling Pathway of PIM Kinase Inhibition-Induced Apoptosis

PIM kinases phosphorylate and regulate a multitude of downstream targets involved in cell survival and apoptosis. Inhibition of PIM kinases by **Uzansertib** can lead to apoptosis through several interconnected pathways. One of the key mechanisms involves the regulation of the B-cell lymphoma 2 (Bcl-2) family of proteins. PIM kinases can phosphorylate and inactivate the pro-apoptotic protein BAD (Bcl-2-associated death promoter). Inhibition of PIM kinases leads to the dephosphorylation and activation of BAD, which then sequesters the anti-apoptotic proteins Bcl-2 and Bcl-xL, allowing for the activation of the pro-apoptotic proteins BAX and BAK. This results in mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of the caspase cascade, ultimately leading to apoptosis.



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